molecular formula C13H12N2O2S B1303005 4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 213462-01-2

4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B1303005
CAS No.: 213462-01-2
M. Wt: 260.31 g/mol
InChI Key: ASFTWKZVZQBHNX-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a nitrophenyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a thieno[3,2-c]pyridine precursor in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Oxidation: The thieno[3,2-c]pyridine core can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Reduction: 4-(4-Aminophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thieno[3,2-c]pyridine core.

Scientific Research Applications

4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the thieno[3,2-c]pyridine core can interact with nucleic acids or proteins.

Comparison with Similar Compounds

    4-(4-Nitrophenyl)pyridine: Similar structure but lacks the thieno ring.

    4-(4-Nitrophenyl)thiazole: Contains a thiazole ring instead of a thieno[3,2-c]pyridine core.

    4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: Similar structure but with a different thieno ring fusion.

Uniqueness: 4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its specific thieno[3,2-c]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

IUPAC Name

4-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-15(17)10-3-1-9(2-4-10)13-11-6-8-18-12(11)5-7-14-13/h1-4,6,8,13-14H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFTWKZVZQBHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376923
Record name 4-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213462-01-2
Record name 4-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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